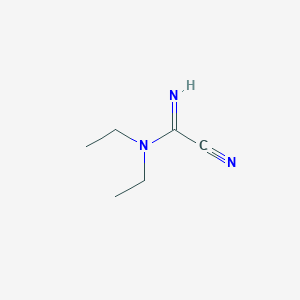N,N-Diethylcarbamimidoyl cyanide
CAS No.:
Cat. No.: VC13600488
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11N3 |
|---|---|
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 1-cyano-N,N-diethylmethanimidamide |
| Standard InChI | InChI=1S/C6H11N3/c1-3-9(4-2)6(8)5-7/h8H,3-4H2,1-2H3 |
| Standard InChI Key | BVAMLZZIVCVULY-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=N)C#N |
| Canonical SMILES | CCN(CC)C(=N)C#N |
Introduction
Structural and Chemical Properties
N,N-Diethylcarbamimidoyl cyanide (chemical formula: C₆H₁₁N₃) consists of a carbamimidoyl backbone (–N–C(=NH)–) modified with two ethyl groups (–C₂H₅) and a cyanide group (–C≡N). The carbamimidoyl group is an amidine derivative, where the central carbon is bonded to two amine groups and an imino group. Substitution with ethyl groups at both nitrogen atoms introduces steric and electronic effects that influence reactivity .
The cyanide moiety, a triple-bonded carbon-nitrogen group (–C≡N), is a hallmark of nitriles. Unlike ionic cyanides (e.g., NaCN), covalent cyanides like this compound typically exhibit lower acute toxicity but may release cyanide ions under specific conditions, such as hydrolysis .
Table 1: Estimated Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 137.18 g/mol |
| Boiling Point | ~200–220°C (decomposes) |
| Solubility | Moderate in polar solvents |
| Stability | Sensitive to hydrolysis |
Synthesis Pathways
While no explicit synthesis protocol for N,N-diethylcarbamimidoyl cyanide is documented in the provided sources, plausible routes can be extrapolated from methods used for analogous compounds:
Cyanation of Carbamimidoyl Chlorides
A likely pathway involves the reaction of N,N-diethylcarbamimidoyl chloride with a cyanide source. For example, trimethylsilyl cyanide (TMSCN), a well-established cyanation reagent, could displace chloride via nucleophilic substitution :
This method mirrors the synthesis of trimethylsilyl cyanide from lithium cyanide and trimethylsilyl chloride .
Condensation Reactions
Alternative approaches may involve condensation of diethylamine with cyanogen derivatives. For instance, reacting diethylamine with cyanogen bromide (BrCN) under controlled conditions could yield the target compound, though side reactions may require careful optimization .
Reactivity and Applications
Organic Synthesis
N,N-Diethylcarbamimidoyl cyanide is hypothesized to serve as a versatile intermediate in heterocyclic chemistry. Its carbamimidoyl group can participate in cyclization reactions, while the cyanide moiety may act as a nucleophile or leaving group. Similar compounds, such as trimethylsilyl cyanide, are widely used to form cyanohydrins or nitriles .
Coordination Chemistry
The lone pair on the cyanide nitrogen may enable coordination to metal centers, forming complexes for catalytic applications. This behavior is observed in related nitriles, where the –C≡N group binds transition metals like palladium or nickel .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | ~100–200 mg/kg |
| Recommended Handling | Use in fume hood, avoid acids |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume